molecular formula C5H5NO3S2 B2373381 4-Formylthiophene-3-sulfonamide CAS No. 2248303-89-9

4-Formylthiophene-3-sulfonamide

Cat. No.: B2373381
CAS No.: 2248303-89-9
M. Wt: 191.22
InChI Key: LYSLKRYAMRSPQH-UHFFFAOYSA-N
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Description

4-Formylthiophene-3-sulfonamide is an organosulfur compound featuring a thiophene ring substituted with a formyl group at the 4-position and a sulfonamide group at the 3-position

Mechanism of Action

Target of Action

4-Formylthiophene-3-sulfonamide (FTSA) is a sulfonamide compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

FTSA, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by FTSA is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, FTSA prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is necessary for the synthesis of nucleotides, its depletion leads to a halt in DNA replication and cell division .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The primary result of FTSA’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, FTSA prevents bacteria from replicating their DNA and dividing, effectively halting their growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of FTSA. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, environmental concentrations of sulfonamides can alter bacterial structure and induce deformities in freshwater biofilm communities . The residues of sulfonamides in the aquatic environment can also pose serious threats to ecosystems and human health .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Formylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Formylthiophene-3-sulfonamide is unique due to the specific positioning of the formyl and sulfonamide groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-formylthiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c6-11(8,9)5-3-10-2-4(5)1-7/h1-3H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSLKRYAMRSPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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